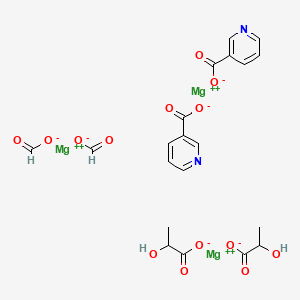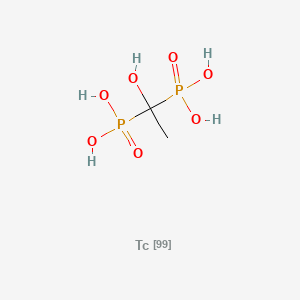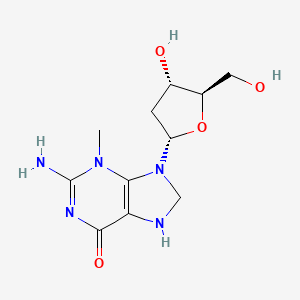
Cerium
Overview
Description
Cerium is a chemical element with the atomic number 58 and is represented by the symbol “Ce”. It belongs to the lanthanide series and is a soft, silvery-white metal. This compound is the most abundant of the rare-earth metals and is found in various minerals such as bastnasite and monazite. It plays a vital role in various industrial applications, from catalysis and glass polishing to the manufacturing of steel .
Mechanism of Action
Cerium (Ce), also known as “cerio”, is a chemical element with the atomic number 58. It is the second element in the lanthanide series . This article will delve into the mechanism of action of this compound, focusing on its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets oxidative stress in biological systems . It interacts with reactive oxygen species (ROS), which play a crucial role in various diseases, especially those where oxidative stress is involved .
Mode of Action
This compound oxide nanoparticles (CeNPs) exhibit unique antibacterial activity based on the reversible conversion between two valence states of this compound (Ce (III)/Ce (IV)) . This redox activity allows this compound to act as an effective free radical scavenger . The interaction of this compound with its targets results in changes in the oxidative state of the system, thereby influencing the activity of ROS.
Biochemical Pathways
This compound affects several biochemical pathways, primarily those involving oxidative stress. By acting as a free radical scavenger, this compound can modulate the balance of ROS in cells . This activity can lead to downstream effects such as reduced inflammation and cell damage .
Pharmacokinetics: ADME Properties
Like other nanoparticles, the adme properties of this compound would likely be influenced by factors such as size, shape, and surface charge .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. This compound oxide nanoparticles have been shown to protect cells from oxidative stress-induced cell death and preserve cytoskeletal organization . They can also stimulate the production of brain-derived neurotrophic factor (BDNF) and its high-affinity receptor TrkB, at both the mRNA and protein levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the physicochemical properties of this compound, such as size, morphology, agglomeration condition, surface charge, coating, and surface valence state, can impact its toxicity . Additionally, the phase transfer and transformation process of this compound in various aqueous, terrestrial, and airborne environments can also affect its bioaccumulation and toxicity .
Biochemical Analysis
Biochemical Properties
Cerium plays a crucial role in biochemical reactions, particularly in its nanoparticle form, this compound oxide (CeO2). This compound oxide nanoparticles exhibit enzyme-like activities, including superoxide dismutase, catalase, and peroxidase mimetic activities . These properties enable this compound to interact with various enzymes and proteins, enhancing its antioxidant capabilities. For instance, this compound oxide nanoparticles can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress . Additionally, this compound interacts with biomolecules such as DNA and proteins, influencing their stability and function .
Cellular Effects
This compound oxide nanoparticles have been shown to affect various types of cells and cellular processes. In bacterial cells, this compound oxide nanoparticles disrupt intracellular functions such as DNA replication, cell division, and cellular respiration, leading to the induction of ROS . In mammalian cells, this compound oxide nanoparticles promote cell proliferation and differentiation, particularly in human periodontal ligament cells . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating oxidative stress levels .
Molecular Mechanism
The molecular mechanism of this compound’s action is primarily attributed to its redox properties. This compound oxide nanoparticles can switch between Ce3+ and Ce4+ oxidation states, allowing them to participate in redox reactions and scavenge ROS . This redox cycling is crucial for this compound’s antioxidant activity. Additionally, this compound can bind to biomolecules, altering their structure and function. For example, this compound oxide nanoparticles can inhibit or activate enzymes by interacting with their active sites . These interactions can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound oxide nanoparticles change over time. This compound oxide nanoparticles exhibit high stability, maintaining their antioxidant properties for extended periods . Their long-term effects on cellular function can vary. Studies have shown that this compound oxide nanoparticles can decrease free radical levels over time, enhancing cell viability under oxidative stress conditions . Additionally, this compound oxide nanoparticles can promote osteogenic differentiation in human periodontal ligament cells over time .
Dosage Effects in Animal Models
The effects of this compound oxide nanoparticles vary with different dosages in animal models. At low doses, this compound oxide nanoparticles exhibit antioxidant properties, protecting cells from oxidative damage . At high doses, this compound oxide nanoparticles can induce toxicity, leading to adverse effects such as inflammation and cell death . The threshold for these effects depends on the specific animal model and the route of administration.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress. This compound oxide nanoparticles can modulate the activity of enzymes involved in ROS metabolism, such as superoxide dismutase and catalase . By scavenging ROS, this compound oxide nanoparticles can influence metabolic flux and metabolite levels, thereby protecting cells from oxidative damage . Additionally, this compound can interact with cofactors and other biomolecules, further modulating metabolic pathways .
Transport and Distribution
This compound oxide nanoparticles are transported and distributed within cells and tissues through various mechanisms. The size, shape, and surface charge of this compound oxide nanoparticles influence their interaction with biological systems . Once inside the cells, this compound oxide nanoparticles can localize to different cellular compartments, including the cytoplasm, mitochondria, and lysosomes . These interactions can affect the localization and accumulation of this compound within cells and tissues.
Subcellular Localization
The subcellular localization of this compound oxide nanoparticles plays a crucial role in their activity and function. This compound oxide nanoparticles can localize to specific cellular compartments, such as the cytoplasm, mitochondria, and lysosomes . This localization is influenced by targeting signals and post-translational modifications that direct this compound oxide nanoparticles to specific organelles . The subcellular localization of this compound oxide nanoparticles can affect their antioxidant activity and interactions with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium can be prepared through several methods, including:
Electrolysis of Anhydrous Fused Halides: This method involves the electrolysis of this compound chloride or this compound fluoride in a molten state.
Metallothermic Reduction: This involves reducing this compound oxide with calcium or aluminum at high temperatures.
Extraction from Minerals: this compound is extracted from minerals like bastnasite and monazite through processes involving crushing, grinding, and chemical treatments to separate this compound from other elements
Industrial Production Methods:
Solvent Extraction: this compound is extracted from rare earth ores using solvent extraction techniques.
Hydrometallurgical Processes: These involve leaching this compound-containing minerals with acids, followed by solvent extraction and precipitation to obtain this compound compounds.
Types of Reactions:
Oxidation: this compound readily oxidizes in air to form this compound dioxide (CeO₂). It can also oxidize organic compounds in various reactions.
Reduction: this compound(IV) can be reduced to this compound(III) using reducing agents like hydrogen or carbon monoxide.
Substitution: this compound can undergo substitution reactions, particularly in its coordination complexes
Common Reagents and Conditions:
Oxidizing Agents: this compound(IV) sulfate, this compound(IV) ammonium nitrate.
Reducing Agents: Hydrogen, carbon monoxide, metals like zinc or aluminum.
Reaction Conditions: Reactions often occur in acidic or basic media, depending on the desired product
Major Products:
This compound Dioxide (CeO₂): Formed through oxidation.
This compound(III) Chloride (CeCl₃): Formed through reduction of this compound(IV) compounds.
This compound(IV) Ammonium Nitrate: Used as an oxidizing agent in organic synthesis
Scientific Research Applications
Cerium has a wide range of applications in scientific research:
Catalysis: this compound oxide is used as a catalyst in automotive catalytic converters to reduce emissions and in various chemical reactions.
Biomedical Applications: this compound oxide nanoparticles are studied for their antioxidant properties and potential use in treating diseases like cancer and neurodegenerative disorders.
Environmental Remediation: this compound compounds are used in water treatment processes to remove contaminants.
Material Science: this compound is used in the production of glass and ceramics, enhancing their properties .
Comparison with Similar Compounds
Lanthanum (La): Similar in chemical properties but less abundant.
Praseodymium (Pr): Shares similar oxidation states but has different applications.
Neodymium (Nd): Used in magnets and has different reactivity compared to cerium.
Uniqueness of this compound:
Abundance: this compound is the most abundant rare-earth element.
Oxidation States: The ability to exist in both +3 and +4 oxidation states makes this compound unique among the lanthanides.
Applications: this compound’s versatility in catalysis, biomedical applications, and material science sets it apart from other rare-earth elements
This compound’s unique properties and wide range of applications make it an essential element in modern science and industry. Its ability to undergo redox cycling and its abundance in nature contribute to its significance in various fields.
Properties
IUPAC Name |
cerium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXLDORMOJMVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ce] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce | |
| Record name | CERIUM, TURNINGS OR GRITTY POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058641 | |
| Record name | Cerium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.116 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cerium, turnings or gritty powder appears as a gray metallic solid. Specific gravity 6.78. Turnings or gritty powder. Contact may burn skin, eyes or mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Other Solid; Pellets or Large Crystals, Gray solid; [CAMEO] Ceric salts: yellow or red-orange; Cerous salts: usually white; [Reference #1] Ductile and highly reactive; Readily oxidizes; [Hawley], Solid | |
| Record name | CERIUM, TURNINGS OR GRITTY POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cerium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cerium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2020 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cerium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013672 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7440-45-1, 13864-02-3 | |
| Record name | CERIUM, TURNINGS OR GRITTY POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cerium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cerium hydride (CeH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13864-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cerium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cerium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cerium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CERIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30K4522N6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cerium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013672 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
795 °C | |
| Record name | Cerium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013672 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B1201286.png)





![1,10-phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+)](/img/structure/B1201300.png)


